molecular formula C16H19BrN2O3 B5916500 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine

1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine

Cat. No. B5916500
M. Wt: 367.24 g/mol
InChI Key: GNMOIVXBOPZCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been developed as a tool for studying the biochemical and physiological effects of certain receptors in the brain.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine is not fully understood. However, it is believed to act on certain receptors in the brain, including the serotonin receptor. By binding to these receptors, it can modulate their activity and alter the function of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine are complex and varied. It can affect neurotransmitter release, alter synaptic transmission, and modulate the activity of certain receptors in the brain. These effects can have a range of physiological and behavioral consequences.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine in lab experiments include its specificity and potency. It is a highly selective compound that can be used to target specific receptors in the brain. However, its complex synthesis process and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research involving 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine. These include:
1. Further investigation of its mechanism of action and the receptors it targets.
2. Development of new synthetic methods to make the compound more accessible.
3. Exploration of its potential therapeutic applications in neurological disorders.
4. Investigation of its effects on other neurotransmitter systems and receptors in the brain.
5. Development of new analogs and derivatives with improved properties and selectivity.
In conclusion, 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine is a synthetic compound with potential applications in scientific research. Its complex synthesis process and high cost may limit its use in some experiments, but its specificity and potency make it a valuable tool for studying the function of certain receptors in the brain. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine involves several steps. First, the starting materials are reacted to form an intermediate compound. This intermediate is then further reacted to produce the final product. The synthesis process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine has potential applications in scientific research. It is a useful tool for studying the function of certain receptors in the brain. This can help to advance our understanding of the mechanisms underlying neurological disorders and may lead to the development of new treatments.

properties

IUPAC Name

(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-10-15(16(20)19-6-4-18(2)5-7-19)11-8-14(21-3)12(17)9-13(11)22-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMOIVXBOPZCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)(4-methylpiperazin-1-yl)methanone

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